Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate is an organic compound known for its vibrant color and utility in various scientific applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used as a pH indicator and in various analytical chemistry applications due to its distinct color changes in different pH environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 6-aminonaphthalene-2-sulfonic acid using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with naphthalen-1-amine in an alkaline medium, usually with sodium carbonate, to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group typically leads to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent but can include nitro compounds or quinones.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituent introduced, products can include brominated or nitrated derivatives.
Scientific Research Applications
Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in different pH environments, leading to distinct color changes. This property makes it useful as a pH indicator. Additionally, the aromatic rings can interact with various molecular targets, influencing the compound’s behavior in different applications .
Comparison with Similar Compounds
- Sodium 4-(1-naphthylazo)naphthalene-1-sulphonate
- Sodium 2-(1-naphthylazo)naphthalene-3-sulphonate
- Sodium 6-(2-naphthylazo)naphthalene-2-sulphonate
Comparison: Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate is unique due to its specific structural configuration, which influences its color properties and reactivity. Compared to similar compounds, it may exhibit different absorption spectra and reactivity patterns, making it suitable for specific applications where other compounds might not be as effective .
Properties
CAS No. |
6407-85-8 |
---|---|
Molecular Formula |
C20H13N2NaO3S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
sodium;6-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O3S.Na/c23-26(24,25)18-11-9-15-12-17(10-8-16(15)13-18)21-22-20-7-3-5-14-4-1-2-6-19(14)20;/h1-13H,(H,23,24,25);/q;+1/p-1 |
InChI Key |
TUJPIQXJCDUAEN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.